1-(2,6-Dichloro-3-fluorophenyl)ethanol

Overview

Description

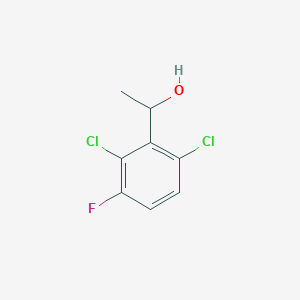

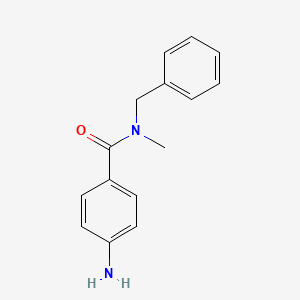

1-(2,6-Dichloro-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl2FO. It is a chiral alcohol derivative characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethanol group. This compound is notable for its applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the synthesis of various biologically active molecules .

Mechanism of Action

Target of Action

1-(2,6-Dichloro-3-fluorophenyl)ethanol is a key intermediate in the synthesis of Crizotinib , an anti-cancer agent approved for the treatment of non-small cell lung carcinoma . The primary targets of this compound are therefore likely to be the same as Crizotinib, which are the c-Met and ALK proteins .

Mode of Action

Given its role as an intermediate in the synthesis of crizotinib, it can be inferred that it may interact with its targets (c-met and alk proteins) in a similar manner as crizotinib .

Biochemical Pathways

As an intermediate in the synthesis of crizotinib, it is likely involved in the same pathways that crizotinib affects, which include the c-met and alk signaling pathways .

Result of Action

As a key intermediate in the synthesis of crizotinib, its ultimate effect is likely to contribute to the inhibition of c-met and alk proteins, thereby inhibiting tumor growth .

Biochemical Analysis

Biochemical Properties

1-(2,6-Dichloro-3-fluorophenyl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes such as alcohol dehydrogenases from Lactobacillus kefir (ADH-LK) and glucose dehydrogenase (GDH) during its synthesis . These enzymes facilitate the reduction of 2,6-dichloro-3-fluoroacetophenone to produce this compound with high enantiomeric excess values . The compound’s interactions with these enzymes are crucial for its application in pharmaceutical synthesis.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by acting as an intermediate in the synthesis of crizotinib, which targets mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism, leading to potential antitumor effects .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an intermediate in the synthesis of crizotinib. Crizotinib is a potent and selective dual inhibitor of c-MET kinase and ALK . The compound’s interactions with these kinases result in enzyme inhibition, which can lead to changes in gene expression and cellular function . This mechanism is essential for its application in targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound demonstrates moderate stability under normal conditions but can undergo various chemical transformations through reactions such as esterification, etherification, and oxidation . These transformations can affect its stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Proper dosage optimization is crucial to minimize potential respiratory irritation and other adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its reduction from 2,6-dichloro-3-fluoroacetophenone . Enzymes such as alcohol dehydrogenases and glucose dehydrogenase play a role in this metabolic process . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with various transporters and binding proteins . The compound’s solubility in organic solvents facilitates its distribution within cellular compartments . These interactions can affect its localization and accumulation in specific tissues .

Subcellular Localization

This compound exhibits subcellular localization that can influence its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . These localization patterns are essential for its role in biochemical reactions and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichloro-3-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,6-dichloro-3-fluoroacetophenone using sodium borohydride. The reaction typically proceeds in an organic solvent such as methanol or ethanol under controlled temperature conditions . Another method involves the use of chiral catalysts to achieve enantioselective reduction, yielding the desired chiral alcohol with high optical purity .

Industrial Production Methods: For large-scale industrial production, the synthesis of this compound often employs a combination of chemical and biological methods. The chemical method involves the reduction of 2,6-dichloro-3-fluoroacetophenone, followed by resolution using chiral amines. The biological method utilizes genetically engineered bacteria expressing carbonyl reductase and glucose dehydrogenase to achieve the reduction step .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloro-3-fluorophenyl)ethanol undergoes various chemical reactions, including:

Reduction: As mentioned earlier, the reduction of 2,6-dichloro-3-fluoroacetophenone yields this compound.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

Oxidation: 2,6-Dichloro-3-fluoroacetophenone.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2,6-Dichloro-3-fluorophenyl)ethanol is widely used in scientific research due to its versatility in organic synthesis and pharmaceutical development. Some key applications include:

Comparison with Similar Compounds

1-(2,6-Dichloro-3-fluorophenyl)ethanol can be compared with other similar compounds, such as:

2,6-Dichloro-3-fluoroacetophenone: The ketone precursor used in its synthesis.

2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: Another fluorinated alcohol with similar structural features.

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol: A structurally related compound used in different pharmaceutical applications.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name |

1-(2,6-dichloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOYKRSASYNDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588143 | |

| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-66-8 | |

| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(2,6-Dichloro-3-fluorophenyl)ethanol in pharmaceutical chemistry?

A: this compound serves as a key chiral building block in the synthesis of Crizotinib [, , , ]. Crizotinib is an antitumor drug that acts as an ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1) inhibitor, used in the treatment of specific types of lung cancer [, , ].

Q2: Why is the chirality of this compound important in drug synthesis?

A: Chirality is crucial because different enantiomers (mirror image molecules) can have different biological activities. In the case of Crizotinib, only the (S)-enantiomer of this compound is desired for its pharmacological activity [, ]. Utilizing the incorrect enantiomer can lead to reduced efficacy or even unintended side effects.

Q3: What are the common methods to synthesize enantiomerically pure (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?

A3: Several methods are employed to obtain the desired (S)-enantiomer:

- Catalytic Resolution: This method uses chiral catalysts like Boc-L-proline along with p-toluenesulfonic acid and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to selectively react with and separate the (S)-enantiomer from the racemic mixture of this compound [, , ].

- Biotransformation: This approach utilizes enzymes to selectively convert one enantiomer, leaving the desired (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol in enantiomerically pure form [].

- Resolution using s-methylbenzylamine: This method involves reacting the racemic mixture with s-methylbenzylamine to form diastereomeric salts, which can be separated based on their different physical properties [].

Q4: What are the advantages of using bio-orthogonal chemistry to produce cross-linked enzymes for the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?

A: Research suggests that using bio-orthogonal chemistry to create rapidly and precisely cross-linked enzymes (RP-CLEs) from cell lysate can be advantageous for synthesizing (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol []. This method allows for the rapid and precise incorporation of nonstandard amino acids (NSAAs) into the enzyme structure, potentially improving the enzyme's activity, stability, and selectivity.

Q5: Are there environmental concerns related to the synthesis of this compound?

A: While the provided abstracts don't delve deep into environmental impacts, some synthesis methods highlight the importance of minimizing waste. For instance, the catalytic resolution method using Boc-L-proline is lauded for reducing waste and pollution compared to other methods []. This suggests a growing focus on developing greener and more sustainable synthetic routes for this important pharmaceutical intermediate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)